2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate

Emulsifiers Surface Tension Food Technology

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate (CAS 71400-22-1), also known as glyceryl 1-lactate 3-oleate or glyceryl lactooleate, is a defined fatty acid ester belonging to the class of lactylated monoglycerides (LACTEM, E472b). Its structure couples a glycerol backbone esterified with oleic acid (C18:1, cis-Δ9) at the sn-3 position and lactic acid at the sn-1 position, resulting in an amphiphilic molecule with a molecular weight of 428.6 g/mol.

Molecular Formula C24H44O6
Molecular Weight 428.6 g/mol
CAS No. 71400-22-1
Cat. No. B12751940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate
CAS71400-22-1
Molecular FormulaC24H44O6
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C)O)O
InChIInChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)29-19-22(26)20-30-24(28)21(2)25/h10-11,21-22,25-26H,3-9,12-20H2,1-2H3/b11-10-
InChIKeyBWZLMHVNONMDSZ-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate (CAS 71400-22-1): A Defined Lactylated Monoglyceride


2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate (CAS 71400-22-1), also known as glyceryl 1-lactate 3-oleate or glyceryl lactooleate, is a defined fatty acid ester belonging to the class of lactylated monoglycerides (LACTEM, E472b). Its structure couples a glycerol backbone esterified with oleic acid (C18:1, cis-Δ9) at the sn-3 position and lactic acid at the sn-1 position, resulting in an amphiphilic molecule with a molecular weight of 428.6 g/mol [1]. This compound is distinct from the generic E472b mixture, as it represents a single, well-characterized chemical entity rather than a composite of varying fatty acid chain lengths and esterification patterns. Its regulatory listing as a food additive (EAFUS) and its presence in the Human Metabolome Database (HMDB0032298) underscore its recognized safety profile [1][2].

Procurement Risk: Why Substituting 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate with Class-Level LACTEM Mixtures or Simple Monooleates Fails


Substituting 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate with generic LACTEM (E472b) mixtures or simpler glycerol monooleate (GMO) introduces significant functional variability. Generic LACTEM is an undefined mixture of mono- and diglycerides esterified with lactic acid, where the fatty acid composition is not controlled, leading to batch-to-batch inconsistencies in hydrophile-lipophile balance (HLB), melting point, and emulsification performance [1]. In contrast, GMO lacks the free hydroxyl and ester moieties provided by the lactate group, which critically alters hydrogen-bonding capacity and interfacial packing geometry. The defined, single-entity nature of 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate ensures reproducible physicochemical properties—a prerequisite for systematic formulation design in food, cosmetic, and pharmaceutical applications where precise control over emulsion stability, texture, and bioavailability is required [1][2].

Quantitative Differentiation of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate from Analog Compounds: An Evidence-Based Procurement Guide


Predicted Surface Tension of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate vs. Glyceryl Monooleate (GMO)

The predicted surface tension of 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is 39.0 ± 3.0 dyne/cm, as estimated by the ACD/Labs Percepta Platform . For comparison, glycerol monooleate (GMO), which lacks the lactate ester group, exhibits a higher predicted surface tension of approximately 42–45 dyne/cm under similar conditions, based on analogous computational predictions. The lower surface tension of the lactylated derivative suggests a greater surface activity, attributable to the additional hydrogen-bonding and polar interactions conferred by the lactate moiety .

Emulsifiers Surface Tension Food Technology

HLB and Phase Preference of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate vs. Saturated Lactylated Monoglycerides

Lactic acid esters of monoglycerides (LACTEM) are classified as water-in-oil (W/O) emulsifiers with a typical HLB range of 3–4 for the oleate variants . While the class-level HLB for 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is consistent with this range, its unsaturated oleate chain (C18:1 cis-Δ9) imparts a lower melting point (< 20°C) compared to its saturated stearate analog, glyceryl 1-lactate 3-stearate (CAS 50825-77-9), which is a solid at room temperature (mp ~40–45°C) . This distinction is critical: the liquid physical state of the oleate ester at processing temperatures enables cold-process emulsification, whereas the stearate requires heating to melt, which can limit its use in heat-sensitive formulations .

HLB Value Emulsion Type Phase Behavior

Regulatory and Safety Profile: EAFUS Listing of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate vs. Non-Listed Analogs

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is explicitly included in the U.S. FDA's Everything Added to Food in the United States (EAFUS) database, confirming its regulatory acceptance as a direct food additive with the technical effect of an emulsifier or emulsifier salt [1]. In contrast, simple structural analogs such as oleyl lactate (CAS 42175-36-0) are not listed in EAFUS and are primarily used as cosmetic emollients, not as permitted food emulsifiers. This regulatory distinction provides a clear procurement advantage for food-grade applications, where GRAS or EAFUS status is a non-negotiable requirement [1].

Food Additive EAFUS GRAS

Procurement-Driven Application Scenarios for 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl Oleate Based on Quantitative Differentiation


Cold-Process O/W Emulsions in Natural Cosmetics Requiring Defined, Single-Entity Emulsifiers

For formulators developing cold-process oil-in-water (O/W) creams, lotions, or sprays, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate offers a distinct advantage over saturated lactylated monoglycerides, as its liquid state at room temperature enables incorporation without a heating step, preserving heat-sensitive botanical extracts and reducing energy inputs [1]. When a defined molecular structure is required to meet clean-label or natural cosmetic standards, this single entity provides batch-to-batch consistency that is unattainable with generic LACTEM mixtures [1][2].

Food Products Requiring EAFUS-Compliant Emulsifiers with Superior Surface Activity

In food applications such as sauces, dressings, or whipped toppings, the EAFUS listing and predicted lower surface tension of this compound make it a compelling choice for product developers who need a regulatory-compliant emulsifier that can stabilize oil-water interfaces efficiently at low concentrations. Unlike GMO, the lactate group provides additional hydrogen-bonding capacity, potentially improving emulsion stability against coalescence [1][2].

Pharmaceutical Lipid-Based Drug Delivery Systems Requiring Precise Control over Interfacial Properties

For researchers developing self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles, the reproducible molecular architecture of 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate eliminates the confounding variability introduced by multi-component LACTEM mixtures. The predictable surface activity and HLB contribute to more reliable in vitro-in vivo correlations during formulation development [1].

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